1-(2-Methoxyphenyl)-4-methylpentan-1-amine
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Overview
Description
1-(2-Methoxyphenyl)-4-methylpentan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentan-1-amine chain
Preparation Methods
The synthesis of 1-(2-Methoxyphenyl)-4-methylpentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylacetonitrile with a suitable Grignard reagent, followed by reductive amination. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere . Industrial production methods may involve large-scale batch reactors with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-4-methylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions include ketones, carboxylic acids, substituted phenyl derivatives, and secondary amines.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Research has explored its potential as a ligand for certain biological receptors, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-4-methylpentan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act on monoamine neurotransmitter systems, similar to other phenethylamines. The compound may inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action can result in various physiological and psychological effects .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-4-methylpentan-1-amine can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: Both compounds share the methoxyphenyl group but differ in their amine structures. 1-(2-Methoxyphenyl)piperazine is known for its use in medicinal chemistry as a precursor to various drugs.
4-Methoxyamphetamine (PMA): This compound also contains a methoxy group on the phenyl ring and is known for its stimulant and psychoactive properties.
2-Methoxyphenyl isocyanate: While structurally different, this compound shares the methoxyphenyl moiety and is used in organic synthesis as a protecting group for amines.
Properties
Molecular Formula |
C13H21NO |
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Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-methylpentan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-10(2)8-9-12(14)11-6-4-5-7-13(11)15-3/h4-7,10,12H,8-9,14H2,1-3H3 |
InChI Key |
VZHUFIUJMBIRKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C1=CC=CC=C1OC)N |
Origin of Product |
United States |
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